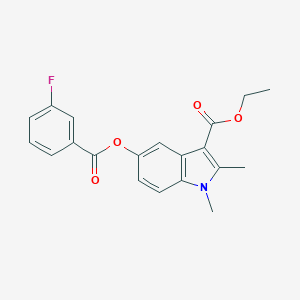

![molecular formula C16H24N2O4S B513085 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-26-8](/img/structure/B513085.png)

1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains an ethoxy group and a benzenesulfonyl group, which could potentially contribute to its reactivity or biological activity.

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the types of bonds and functional groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The piperazine ring, for example, is often involved in reactions with acids and bases . The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect its solubility in different solvents. Similarly, the size and shape of the molecule can influence its boiling and melting points.Applications De Recherche Scientifique

Synthesis and Characterization

A variety of piperazine derivatives have been synthesized and characterized, demonstrating the chemical versatility and potential of compounds similar to "1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one" in drug discovery and development. These compounds are often characterized through spectral analysis and evaluated for their potential biological activities, highlighting the importance of structural variation in medicinal chemistry (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Enzyme Inhibition and Drug Metabolism

Studies on compounds with similar structures have explored their metabolism and interaction with enzymes like Cytochrome P450. These investigations provide insights into the metabolic pathways and potential drug-drug interactions, which are crucial for the development of safe and effective medications (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Crystal Structure and Molecular Analysis

Research has also focused on the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives. Such studies are vital for understanding the molecular interactions and stability of potential pharmaceutical compounds, contributing to the design of drugs with optimal efficacy and minimized side effects (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Antimicrobial and Antifungal Activities

The synthesis of new derivatives often includes screening for antimicrobial and antifungal activities, offering potential leads for the development of new antibiotics and antifungals. Such research is crucial in the context of increasing antibiotic resistance and the need for new effective treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anti-Cancer Activity

Compounds similar to "1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one" have been investigated for their potential anti-cancer activities. The mechanism of action often involves the induction of apoptosis in cancer cells or inhibition of cancer cell proliferation, underscoring the potential of such compounds in cancer therapy (Keefer, 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis, or programmed cell death, in cells where it is active.

Biochemical Pathways

The inhibition of PARP leads to the disruption of several biochemical pathways. One of the most significant is the DNA repair pathway. By inhibiting PARP, the compound prevents the repair of single-strand DNA breaks. This can lead to the accumulation of DNA damage and ultimately, cell death .

Result of Action

The compound has been shown to exhibit moderate to significant efficacy against human breast cancer cells . The IC50 value of the compound was found to be 18 μM, indicating that it is relatively potent .

Safety and Hazards

Orientations Futures

The study of new and complex organic compounds like this one is a crucial part of advancing fields like medicinal chemistry and drug discovery. Future research could involve synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .

Propriétés

IUPAC Name |

1-[4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-5-22-15-11-16(13(3)10-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVRAYLRTRZTJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

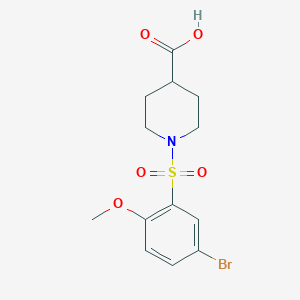

![Bis(2-hydroxyethyl)[(4-bromo-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513003.png)

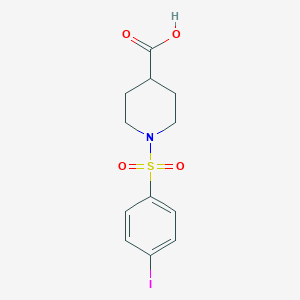

![Bis(2-hydroxyethyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513004.png)

![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)

![Bis(2-hydroxyethyl)[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B513006.png)

![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)

![Bis(2-hydroxyethyl)[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B513008.png)

amine](/img/structure/B513014.png)

![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)

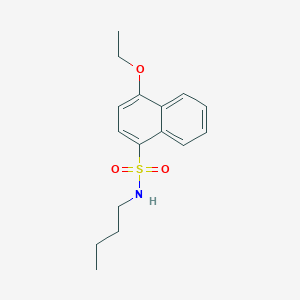

![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)

![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)